molecular formula C21H30O3 B1211784 4beta,5beta-Epoxypregnane-3,20-dione CAS No. 17597-24-9

4beta,5beta-Epoxypregnane-3,20-dione

Cat. No. B1211784
CAS RN: 17597-24-9
M. Wt: 330.5 g/mol
InChI Key: AHUAGQAMTIBPDR-JFYOIKPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4beta,5beta-Epoxypregnane-3,20-dione is a steroid. It derives from a hydride of a pregnane.

Scientific Research Applications

Anti-Inflammatory and Cytotoxic Activities

Research on pregnanes, including compounds structurally related to 4beta,5beta-Epoxypregnane-3,20-dione, has demonstrated their potential in anti-inflammatory and cytotoxic applications. Bai et al. (2007) isolated various pregnanes from Nerium oleander and found that these compounds showed significant anti-inflammatory activity in vitro, as well as cytotoxic activity against various human cell lines (Bai et al., 2007).

Enzyme Inhibition and Receptor Binding

Progesterone derivatives, which include 4beta,5beta-Epoxypregnane-3,20-dione, have been studied for their effects on enzyme inhibition and receptor binding. Bratoeff et al. (2010) investigated several derivatives for their inhibition of 5 alpha-reductase types 1 and 2, and their binding to the androgen receptor. Their results contribute to understanding the mechanism of action of these compounds in the body (Bratoeff et al., 2010).

Modulation of Serotonergic Neurons

Robichaud and Debonnel (2004) explored how neurosteroids, including 5beta-pregnane-3,20-dione (a similar compound to 4beta,5beta-Epoxypregnane-3,20-dione), affect the firing activity of serotonin neurons. Their study suggests that neurosteroids can significantly influence the activity of these neurons, indicating potential antidepressant effects (Robichaud & Debonnel, 2004).

Role in Steroid Metabolism

Herl et al. (2006) and (2009) conducted studies on progesterone 5beta-reductase, which is involved in the metabolism of compounds like 4beta,5beta-Epoxypregnane-3,20-dione. These studies provide insight into the molecular biology and enzymatic pathways involved in steroid metabolism (Herl et al., 2006), (Herl et al., 2009).

Neuroactive Properties

Pillai et al. (2004) explored the effects of various steroids, including those structurally similar to 4beta,5beta-Epoxypregnane-3,20-dione, on GABAA receptors. Their findings highlight the neuroactive properties of these steroids, which could have implications for mood and behavior modulation (Pillai et al., 2004).

Synthesis and Molecular Interactions

Numazawa et al. (2000) focused on synthesizing derivatives of steroids, including 4beta,5beta-epoxy derivatives of 16alpha-hydroxyandrostenedione, which relate to 4beta,5beta-Epoxypregnane-3,20-dione. Such research contributes to our understanding of the chemical synthesis and molecular interactions of these compounds (Numazawa & Yoshimura, 2000).

properties

CAS RN

17597-24-9

Product Name

4beta,5beta-Epoxypregnane-3,20-dione

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1S,2R,6R,8R,11S,12S,15S,16S)-15-acetyl-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one

InChI

InChI=1S/C21H30O3/c1-12(22)14-4-5-15-13-6-11-21-18(24-21)17(23)8-10-20(21,3)16(13)7-9-19(14,15)2/h13-16,18H,4-11H2,1-3H3/t13-,14+,15-,16-,18-,19+,20+,21-/m0/s1

InChI Key

AHUAGQAMTIBPDR-JFYOIKPISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(CCC(=O)[C@@H]4O5)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC45C3(CCC(=O)C4O5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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